molecular formula C13H19ClINO B1394736 4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-40-9

4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1394736
M. Wt: 367.65 g/mol
InChI Key: OQUXIUSFRAWWFI-UHFFFAOYSA-N
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Description

“4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19ClINO . It has a molecular weight of 367.65353 .


Chemical Reactions Analysis

Piperidine derivatives, including “4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, to evaluate their anti-acetylcholinesterase (anti-AChE) activity. They found that certain substitutions led to a substantial increase in activity. Specifically, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride demonstrated potent inhibition of acetylcholinesterase, indicating potential as an antidementia agent (Sugimoto et al., 1990).

Cytotoxic and Anticancer Agents

Dimmock et al. (1998) reported on the synthesis of a series of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides and their derivatives, which exhibited significant cytotoxicity toward various cancer cells. This study introduced a new class of cytotoxic agents, showcasing the potential of piperidine derivatives in cancer treatment (Dimmock et al., 1998).

Radiolabeled Probes for σ-1 Receptors

Research by Waterhouse et al. (1997) focused on synthesizing halogenated 4-(phenoxymethyl)piperidines as potential ligands for σ receptors. They developed iodinated ligands like 1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, which showed high uptake in brain regions, indicating their potential use in tomographic studies of σ receptors (Waterhouse et al., 1997).

Antimicrobial Activities

A study by Ovonramwen et al. (2019) synthesized and evaluated (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for antimicrobial activities. This compound exhibited moderate activity against various microbes, suggesting its potential use in antimicrobial therapies (Ovonramwen et al., 2019).

Antihypertensive Agents

Takai et al. (1986) synthesized a series of piperidine derivatives with a quinazoline ring system, testing them for antihypertensive activity. They identified compounds that produced strong hypotension in rat models, indicating the potential for developing new antihypertensive drugs (Takai et al., 1986).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

4-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUXIUSFRAWWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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